tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate: is a chemical compound with the molecular formula C11H19NO2S and a molecular weight of 229.34 g/mol . It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system. This compound is used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a suitable thiol with an azaspiro compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Compounds with different functional groups replacing the tert-butyl group
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its spirocyclic structure can mimic certain natural products, making it useful in the study of enzyme inhibitors and receptor ligands .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The sulfur atom and azaspiro ring system can form strong interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
Comparison: While tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate contains a sulfur atom, similar compounds like tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate contain an oxygen atom instead. This difference in heteroatoms can significantly affect the chemical reactivity and biological activity of these compounds. The sulfur-containing compound may exhibit different oxidation states and reactivity compared to its oxygen-containing counterpart .
Properties
CAS No. |
364056-61-1 |
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Molecular Formula |
C11H19NO2S |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-4-11(5-7-12)8-15-11/h4-8H2,1-3H3 |
InChI Key |
UDJDJFYVGCOSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CS2 |
Purity |
95 |
Origin of Product |
United States |
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